Pericosine A

Description

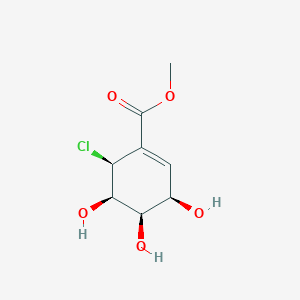

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R,4R,5R,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5+,6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDMWQPFIPNFCS-UCROKIRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C[C@H]([C@H]([C@H]([C@H]1Cl)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pericosine A: A Technical Guide to its Discovery, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a cytotoxic carbasugar-type metabolite produced by the marine-derived fungus Periconia byssoides.[1][2] Isolated from a fungal strain (OUPS-N133) obtained from the gastrointestinal tract of the sea hare Aplysia kurodai, this compound has demonstrated significant in vitro and in vivo antitumor activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, experimental protocols for isolation and bioactivity assessment, and the molecular mechanisms of action of this compound, with a focus on its inhibitory effects on key cancer-related signaling pathways.

Data Presentation

Table 1: Cytotoxicity of Pericosines against Murine P388 Leukemia Cells

| Compound | ED₅₀ (µg/mL) |

| This compound | 0.1 |

| Pericosine B | 4.0 |

| Pericosine C | 10.5 |

| Pericosine D | 3.0 |

| Pericosine E | 15.5 |

Data sourced from Yamada et al., 2007.

Table 2: In Vitro Bioactivity of this compound

| Activity | Cell Line / Target | Measurement | Result |

| Cytotoxicity | Human Breast Cancer (HBC-5) | log GI₅₀ | 5.2 |

| Cytotoxicity | Human Glioblastoma (SNB-75) | Selective and Potent | - |

| Protein Kinase Inhibition | EGFR | % Inhibition at 100 µg/mL | 40-70% |

| Topoisomerase II Inhibition | Human Topoisomerase II | IC₅₀ (mM) | 100-300 |

Data compiled from multiple sources.[1][2][4]

Experimental Protocols

Isolation of this compound from Periconia byssoides

This protocol is based on the methods described by Yamada et al., 2007.

a. Fungal Cultivation: The fungal strain Periconia byssoides OUPS-N133 is cultured in a suitable medium. A typical medium consists of 1% malt extract, 1% glucose, and 0.05% peptone dissolved in artificial seawater, with the pH adjusted to 7.5. The culture is incubated at 27°C for 4 weeks.

b. Extraction: After the incubation period, the mycelia are separated from the culture broth by filtration. The mycelia are then extracted with ethyl acetate (EtOAc). The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.

c. Chromatographic Purification: The crude extract is subjected to a multi-step chromatographic purification process:

-

Gel Filtration: The crude extract is first fractionated by gel filtration chromatography on a Sephadex LH-20 column using a methanol-dichloromethane (1:1) solvent system.

-

Silica Gel Chromatography: The active fractions, identified through bioassay-guided fractionation (e.g., cytotoxicity against P388 cells), are then subjected to silica gel column chromatography. A gradient elution system of dichloromethane-methanol is employed to separate the compounds.

-

Reverse-Phase HPLC: The fraction containing this compound is further purified by reverse-phase preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water solvent system to yield the pure compound.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of this compound against a cancer cell line (e.g., P388 murine leukemia cells).

a. Cell Plating: Cancer cells are seeded in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

b. Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with the different concentrations of this compound and incubated for 48-72 hours.

c. MTT Addition and Incubation: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

d. Formazan Solubilization and Absorbance Measurement: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The ED₅₀ value is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This is a representative protocol for determining the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase.

a. Reaction Mixture Preparation: A reaction mixture is prepared containing a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20), a specific substrate for EGFR (e.g., a poly(Glu, Tyr) peptide), and ATP.

b. Inhibition Assay: Recombinant human EGFR is pre-incubated with various concentrations of this compound for 10-15 minutes at room temperature. The kinase reaction is initiated by the addition of the ATP/substrate mixture.

c. Detection of Kinase Activity: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA). The percentage of inhibition is calculated relative to a control without the inhibitor.

Topoisomerase II Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on human topoisomerase II.

a. Reaction Setup: The assay is typically performed in a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) as the substrate and purified human topoisomerase II enzyme.

b. Inhibition by this compound: The enzyme is pre-incubated with varying concentrations of this compound for a short period before the addition of the DNA substrate.

c. Enzyme Reaction and Termination: The relaxation of the supercoiled DNA by topoisomerase II is allowed to proceed for a set time (e.g., 30 minutes) at 37°C. The reaction is then terminated by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

d. Analysis of DNA Topology: The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Mandatory Visualizations

Signaling Pathways

Caption: EGFR signaling pathway and its inhibition by this compound.

Caption: Inhibition of Topoisomerase II by this compound.

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a metabolite from the marine-derived fungus Periconia byssoides, exhibits potent antitumor activity. Its mechanism of action involves the inhibition of key signaling molecules in cancer progression, namely EGFR and topoisomerase II. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogues. The unique structure and promising biological profile of this compound make it a valuable lead compound for the development of novel anticancer agents.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Isolation and Structure Elucidation of Pericosine A

This document provides a comprehensive overview of the isolation, structure elucidation, and biological activity of this compound, a potent antitumor metabolite. It is intended to serve as a technical resource, offering detailed experimental protocols, data summaries, and visual representations of key processes and mechanisms.

Introduction

This compound is a unique, naturally occurring carbasugar-type metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2] This compound, possessing a rare hybrid shikimate-polyketide framework, has garnered significant attention in the scientific community due to its potent cytotoxic and antitumor activities.[1][3] Originally isolated from a fungal strain found in the sea hare Aplysia kurodai, this compound has demonstrated significant growth inhibition against various tumor cell lines and shows promise as a lead compound for the development of novel anticancer drugs.[2][4][5] Mechanistic studies have revealed its ability to inhibit key enzymes involved in cancer progression, such as EGFR tyrosine kinase and human topoisomerase II.[2][4] This guide details the methodologies for its isolation and the spectroscopic techniques used to determine its complex structure.

Isolation of this compound

The isolation of this compound is a multi-step process involving the fermentation of the producing organism, followed by extraction and chromatographic purification. The general workflow is guided by bioactivity assays to track the cytotoxic fractions.[5]

Experimental Protocols

2.1. Producing Organism and Fermentation

-

Organism : The fungal strain Periconia byssoides OUPS-N133, originally isolated from the sea hare, Aplysia kurodai.[3][5]

-

Culture Medium : An artificial seawater medium is prepared containing 1% malt extract, 1% glucose, and 0.05% peptone. The pH of the medium is adjusted to 7.5.[3][5]

-

Fermentation Conditions : The fungal strain is cultured in the prepared medium at 27°C for a period of 4 weeks under static conditions.[5]

2.2. Extraction and Purification

-

Harvesting : After the incubation period, the mycelia are separated from the culture broth by filtration.[5]

-

Extraction : The collected mycelia are extracted with ethyl acetate (AcOEt).[3][5]

-

Initial Fractionation : The resulting AcOEt extract is subjected to gel filtration chromatography using a Sephadex LH-20 column, with a mobile phase of methanol-dichloromethane (MeOH-CH2Cl2) (1:1).[3][5]

-

Silica Gel Chromatography : The active fractions from the gel filtration are pooled and further purified by silica gel column chromatography. A gradient solvent system of CH2Cl2-MeOH is used for elution. The fraction exhibiting the highest cytotoxicity, typically eluted with 10% MeOH in CH2Cl2, is collected.[3][5]

-

Final Purification : The final purification is achieved using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a MeOH-H2O solvent system to yield pure this compound.[5]

Visualization: Isolation Workflow

Caption: Figure 1: Isolation and Purification Workflow for this compound.

Structure Elucidation

The determination of this compound's structure was accomplished through a combination of spectroscopic techniques. Its multi-functionalized cyclohexenoid core with significant torsional strain presented a challenge for complete stereochemical assignment by spectral analysis alone.[3] It was later confirmed that natural this compound exists as an enantiomeric mixture.[6][7]

Experimental Protocols

3.1. Spectroscopic Analysis

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the compound.[4]

-

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR analyses are conducted to establish the carbon skeleton and the connectivity of protons and carbons.[4][8] NOE (Nuclear Overhauser Effect) experiments are used to infer the relative stereochemistry of the molecule.[5]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Data | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁ClO₅ | [9] |

| Molecular Weight | 222.62 g/mol | [9] |

| IUPAC Name | methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | [9] |

| Appearance | Not specified in search results | |

| ¹H NMR Data | Specific chemical shifts not available in search results | [4][8] |

| ¹³C NMR Data | Specific chemical shifts not available in search results | [4][8] |

| Mass Spec Data | Specific fragmentation not available in search results | [2][4] |

| IR Data | Specific wavenumbers not available in search results |[2] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves the inhibition of crucial enzymes that regulate cell growth and DNA topology.

In Vitro and In Vivo Antitumor Activity

This compound has demonstrated potent cytotoxicity against murine P-388 leukemia cells and selective growth inhibition against human breast (HBC-5) and glioblastoma (SNB-75) cell lines.[2][5] Furthermore, it has shown significant tumor-inhibitory activity in in vivo studies using mice inoculated with P388 leukemia cells, leading to an increase in survival days.[1][2][5]

Data Presentation

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|

| P388 Murine Lymphocytic Leukemia | ED₅₀ | 0.1 µg/mL | [2] |

| Human Cancer Cell Lines (HBC-5, SNB-75) | Selective Growth Inhibition | Significant |[5] |

Mechanism of Action

Mechanistic studies have identified two primary molecular targets for this compound:

-

EGFR Tyrosine Kinase : It inhibits the epidermal growth factor receptor (EGFR) protein kinase, a key component in signaling pathways that promote cell proliferation.[2][4] this compound demonstrated 40-70% inhibition of EGFR at a concentration of 100 µg/mL.[2]

-

Topoisomerase II : It acts as an inhibitor of human topoisomerase II, an enzyme essential for managing DNA tangles and facilitating DNA replication and transcription.[2][4] The IC₅₀ value for this inhibition is reported to be in the range of 100-300 µM.[2]

Visualization: Proposed Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C8H11ClO5 | CID 10013825 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pericosine A: A Marine-Derived Carbasugar with Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a unique C7 cyclohexenoid carbasugar, is a marine-derived natural product isolated from the fungus Periconia byssoides. This metabolite has garnered significant attention within the scientific community due to its potent cytotoxic activities against various cancer cell lines. Mechanistic studies have revealed that this compound exerts its anticancer effects through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and topoisomerase II, key players in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical structure, and biological activities. Detailed experimental protocols for its isolation, characterization, and bioassays are presented, alongside a summary of all available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential for therapeutic development.

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds with significant therapeutic potential. Marine fungi, in particular, have emerged as a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. This compound, a metabolite produced by the fungus Periconia byssoides, which was first isolated from the sea hare Aplysia kurodai, is a prime example of such a compound.[1][2][3]

This compound belongs to the carbasugar class of compounds, which are carbohydrate analogues where the ring oxygen is replaced by a methylene group.[4] Its unique chemical structure, a hybrid of shikimate and polyketide pathways, contributes to its significant biological activity.[5] This guide aims to provide a detailed technical overview of this compound, focusing on the data and methodologies relevant to researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a C7 cyclohexenoid with the chemical formula C₈H₁₁ClO₅.[6] Its structure has been elucidated through various spectroscopic techniques, including NMR, MS, and IR spectroscopy.[1][2] The absolute stereochemistry of this compound has been a subject of synthetic efforts to confirm its structure.[1][3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClO₅ | [6] |

| Molecular Weight | 222.62 g/mol | [6] |

| IUPAC Name | methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohex-1-enecarboxylate | [6] |

| PubChem CID | 10013825 | [6] |

Biological Activities

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Cytotoxic Activity

This compound exhibits significant cytotoxicity against a variety of cancer cell lines. Notably, it has shown potent activity against murine P388 lymphocytic leukemia cells.[1][3] Studies on its enantiomers have indicated that both the (+)- and (-)-forms exhibit moderate cytotoxicity against p388, L1210, and HL-60 cell lines, with no significant difference in potency observed between them.

Table 2: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | ED₅₀ (µg/mL) | Reference |

| This compound | P388 | 0.1 | [3] |

| Pericosine B | P388 | 4.0 | [3] |

| Pericosine C | P388 | 10.5 | [3] |

| Pericosine D | P388 | 3.0 | [3] |

| Pericosine E | P388 | 15.5 | [3] |

Furthermore, this compound has demonstrated selective and potent cytotoxicity against human breast cancer (HBC-5) and glioblastoma (SNB-75) cell lines.[2]

Enzyme Inhibition

The mechanism underlying the anticancer activity of this compound involves the inhibition of key enzymes involved in cancer progression.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: this compound has been reported to inhibit the protein kinase activity of EGFR.[1][2][7] EGFR is a crucial receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Its inhibition is a validated strategy in cancer therapy.

-

Topoisomerase II Inhibition: this compound also acts as an inhibitor of human topoisomerase II.[1][2][7] This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately, apoptosis in cancer cells.

-

Glycosidase Inhibition: Interestingly, the (-)-enantiomer of this compound has been found to inhibit α-glucosidase and β-galactosidase with IC₅₀ values of 2.25 mM and 5.38 mM, respectively. The (+)-enantiomer, however, was inactive against these enzymes.

Mechanism of Action: Signaling Pathways

The dual inhibition of EGFR and topoisomerase II by this compound suggests a multi-pronged attack on cancer cells. The inhibition of EGFR disrupts the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth and survival. Concurrently, the inhibition of topoisomerase II induces DNA damage, triggering cell cycle arrest and apoptosis.

Caption: Signaling pathways affected by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of this compound.

Isolation and Structure Elucidation of this compound

Caption: General workflow for the isolation of this compound.

A detailed protocol for the isolation of pericosines from Periconia byssoides has been reported.[1] The general steps are as follows:

-

Fungal Culture: The fungus Periconia byssoides OUPS-N133 is cultured in a suitable medium, such as artificial seawater medium containing malt extract, glucose, and peptone, at 27°C for approximately 4 weeks.[1]

-

Extraction: The mycelia are harvested by filtration and extracted with an organic solvent, typically ethyl acetate.[1]

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to purify this compound.

-

Gel Filtration: The extract is first passed through a Sephadex LH-20 column using a mixture of methanol and dichloromethane as the eluent.[1]

-

Silica Gel Chromatography: The active fractions are then subjected to silica gel column chromatography with a gradient of dichloromethane and methanol.[1]

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase preparative HPLC using a methanol-water solvent system.[1]

-

-

Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

EGFR Tyrosine Kinase Assay

The inhibitory effect of this compound on EGFR tyrosine kinase activity can be determined using various commercially available assay kits or by in-house methods. A common method involves measuring the phosphorylation of a synthetic substrate.

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature for a set time to allow for the phosphorylation of the substrate.

-

Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as:

-

ELISA-based methods: Using a specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based methods: Measuring the amount of ATP consumed during the reaction.

-

Fluorescence-based methods: Using a fluorescently labeled substrate or antibody.

-

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Topoisomerase II Decatenation Assay

The inhibitory activity of this compound against topoisomerase II can be assessed by a decatenation assay using kinetoplast DNA (kDNA) as a substrate.

-

Reaction Mixture: The reaction mixture contains topoisomerase II, kDNA (which is a network of interlocked DNA minicircles), ATP, and different concentrations of this compound.

-

Incubation: The mixture is incubated to allow the enzyme to decatenate the kDNA into individual minicircles.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the origin of the gel, while the decatenated minicircles migrate into the gel.

-

Visualization: The DNA bands are visualized by staining with a fluorescent dye (e.g., ethidium bromide) and imaged under UV light.

-

IC₅₀ Determination: The inhibition of decatenation is quantified by measuring the decrease in the intensity of the decatenated DNA bands. The IC₅₀ value is the concentration of this compound that inhibits 50% of the decatenation activity.

Conclusion and Future Perspectives

This compound, a marine-derived natural product, stands out as a promising candidate for the development of novel anticancer agents. Its unique chemical structure and its ability to dually target two critical pathways in cancer progression, EGFR signaling and DNA topoisomerase II, make it a compelling lead compound. The quantitative data on its cytotoxicity and the detailed experimental protocols provided in this guide offer a solid foundation for further research.

Future investigations should focus on several key areas. A comprehensive evaluation of the cytotoxicity of this compound against a broader panel of human cancer cell lines is necessary to identify specific cancer types that are most sensitive to this compound. Further studies are also required to elucidate the detailed molecular interactions of this compound with its targets, EGFR and topoisomerase II, which could be facilitated by co-crystallization studies. The exploration of its potential anti-inflammatory and antiviral activities, for which there is currently limited data, could reveal new therapeutic applications. Moreover, the synthesis of analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. The in-depth understanding of this fascinating marine natural product holds the potential to contribute significantly to the arsenal of anticancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomeric composition of natural this compound derived from Periconia byssoides and α-glycosidase inhibitory activity of (-)-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Biosynthesis of Pericosine A

Disclaimer: The biosynthetic pathway of Pericosine A has not yet been experimentally elucidated. The following guide presents a scientifically plausible, hypothetical pathway based on the known chemistry of this compound, its potential precursor pericoxide, and established analogous biosynthetic routes for other carbasugar natural products. This document is intended to serve as a foundational resource for researchers aiming to investigate and definitively characterize the biosynthesis of this potent antitumor compound.

Executive Summary

This compound, a chlorinated carbasugar isolated from the marine-derived fungus Periconia byssoides, has garnered significant interest for its notable antitumor properties.[1][2] While its total chemical synthesis has been extensively explored, the natural biosynthetic pathway remains an uncharted area of research. This guide proposes a hypothetical biosynthetic route to this compound, commencing from the shikimate pathway and proceeding through a key epoxide intermediate, pericoxide. We outline the postulated enzymatic transformations, provide illustrative tables for the types of quantitative data that would be essential for pathway characterization, and detail generalized experimental protocols that could be employed to validate this proposed pathway. This document is designed to be a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a roadmap for the future elucidation of this compound biosynthesis.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a common route for the production of aromatic compounds in fungi.[3][4] The pathway is envisioned to proceed through several key enzymatic steps, including epoxidation and nucleophilic chlorination, with pericoxide being a key intermediate.[5][6]

From the Shikimate Pathway to a Cyclohexenoid Scaffold

The initial steps are proposed to follow the established shikimate pathway to produce chorismic acid. Chorismate then likely undergoes further enzymatic modification to yield a simplified cyclohexenoid precursor.

Formation of Pericoxide

A crucial step in the proposed pathway is the formation of the epoxide intermediate, pericoxide. This is likely catalyzed by a dedicated epoxidase enzyme acting on a cyclohexene precursor.

Conversion of Pericoxide to this compound

The final step in this hypothetical pathway is the conversion of pericoxide to this compound. This transformation involves the nucleophilic attack of a chloride ion on the epoxide ring, a reaction likely catalyzed by a specific halogenase or a related enzyme capable of facilitating this reaction.

Quantitative Data for Pathway Elucidation (Illustrative)

The following table represents the types of quantitative data that would need to be collected to validate and characterize the biosynthetic pathway of this compound. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Enzyme (Hypothetical) | Substrate | Value | Units | Reference |

| Enzyme Kinetics | |||||

| Km | Epoxidase | Cyclohexenoid Precursor | 50 | µM | Hypothetical |

| Vmax | Epoxidase | Cyclohexenoid Precursor | 10 | µmol/min/mg | Hypothetical |

| kcat | Halogenase | Pericoxide | 5 | s-1 | Hypothetical |

| Precursor Incorporation | |||||

| 13C-Glucose | - | - | 85 | % | Hypothetical |

| 13C-Shikimic Acid | - | - | 95 | % | Hypothetical |

| Product Yield | |||||

| This compound Titer | P. byssoides culture | - | 100 | mg/L | Hypothetical |

Experimental Protocols for Pathway Elucidation

The following are detailed, generalized methodologies for key experiments required to investigate the biosynthesis of this compound.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton of this compound.

Protocol:

-

Culture Preparation: Inoculate Periconia byssoides into a suitable liquid medium.

-

Precursor Feeding: Supplement parallel cultures with 13C-labeled precursors (e.g., [U-13C]-glucose, [13C]-shikimic acid) at a final concentration of 1 g/L. A control culture with no labeled precursor should be run in parallel.

-

Fermentation: Incubate the cultures under optimal conditions for this compound production.

-

Extraction: After a suitable incubation period, harvest the mycelium and extract the secondary metabolites from the culture broth and mycelium using ethyl acetate.

-

Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel chromatography followed by HPLC).

-

Analysis: Analyze the purified this compound by mass spectrometry (MS) to determine the incorporation of the heavy isotope and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the 13C labels.

In Vitro Enzyme Assays

Objective: To demonstrate the activity of a putative biosynthetic enzyme.

Protocol (Example for a hypothetical Epoxidase):

-

Enzyme Preparation:

-

Clone the putative epoxidase gene from P. byssoides into an expression vector.

-

Express the recombinant protein in a suitable host (e.g., E. coli or Saccharomyces cerevisiae).

-

Purify the recombinant enzyme using affinity chromatography.

-

-

Assay Mixture: Prepare a reaction mixture containing:

-

Purified epoxidase enzyme

-

The cyclohexenoid precursor substrate

-

Necessary cofactors (e.g., NADPH, FAD)

-

Buffer at optimal pH

-

-

Reaction: Incubate the reaction mixture at the optimal temperature for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., an organic solvent).

-

Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the product, pericoxide.

Conclusion and Future Directions

The elucidation of the biosynthetic pathway of this compound is a critical step towards understanding its production in nature and enabling its biotechnological synthesis. The hypothetical pathway presented in this guide, centered on the shikimate pathway and a key pericoxide intermediate, provides a solid foundation for future experimental investigation. The proposed experimental protocols offer a clear path forward for researchers to dissect this pathway, identify the responsible genes and enzymes, and ultimately harness the biosynthetic machinery for the sustainable production of this promising anticancer agent. Future work should focus on genome sequencing of Periconia byssoides to identify candidate biosynthetic gene clusters, followed by targeted gene knockout and heterologous expression studies to functionally characterize the enzymes involved in this compound biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of Pericosine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pericosine A is a naturally occurring carbasugar metabolite isolated from the marine-derived fungus Periconia byssoides.[1][2][3][4] It belongs to a class of compounds known as cyclohexenoids and has garnered significant attention within the scientific community due to its potent biological activities, particularly its antitumor properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and workflows.

Chemical Properties and Structure

This compound is a highly functionalized cyclohexene ring, characterized as a carbasugar, where a carbon atom replaces the oxygen atom in the pyranose ring of a sugar.[1][3] Its unique structure is a key determinant of its biological activity.

Structure:

The systematic IUPAC name for this compound is methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate.[6] The absolute stereochemistry of this compound has been confirmed through total synthesis.[3][7]

Chemical Formula: C₈H₁₁ClO₅[6]

Molecular Weight: 222.62 g/mol [6]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClO₅ | PubChem CID: 10013825[6] |

| Molecular Weight | 222.62 g/mol | PubChem CID: 10013825[6] |

| IUPAC Name | methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | PubChem CID: 10013825[6] |

| CAS Number | 200335-68-8 | Cayman Chemical[8] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, and Dichloromethane | Cayman Chemical[8] |

| Physical State | Solid (in purified form) | General knowledge |

Biological Activity and Quantitative Data

This compound has demonstrated a range of biological activities, with its anticancer effects being the most prominent. It also exhibits inhibitory activity against certain enzymes.

Antitumor Activity

This compound exhibits significant cytotoxicity against a variety of cancer cell lines.[2][5][8] Its in vivo efficacy has also been demonstrated in murine models.[3][4][5]

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Source |

| P388 | Murine Leukemia | 0.1 µg/mL (approx. 0.45 µM) | International Journal of Molecular Sciences, 2008[4] |

| HBC-5 | Human Breast Cancer | - | ResearchGate[2] |

| SNB-75 | Human Glioblastoma | - | ResearchGate[2] |

| Various | Breast, Colon, Lung, Ovary, Stomach, Prostate | 0.05 - 24.55 | Cayman Chemical[8] |

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Model | Dosage | Effect | Source |

| Mouse | P388 Xenograft | 25 mg/kg | Increased survival | Cayman Chemical[8] |

Enzyme Inhibition

This compound has been shown to inhibit the activity of key enzymes involved in cell signaling and DNA replication.

Table 3: Enzyme Inhibition by this compound

| Enzyme | Inhibition | Concentration | Source |

| Epidermal Growth Factor Receptor (EGFR) | 40-70% | 100 µg/mL | Cayman Chemical, ResearchGate[2][8] |

| Topoisomerase II | IC₅₀ = 100-300 µM | - | ResearchGate[2] |

| α-Glucosidase | IC₅₀ = 2.25 mM (for (-)-enantiomer) | - | Molecules, 2022[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Cancer cell line (e.g., P388, L1210, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting the inhibition percentage against the log of the this compound concentration.

EGFR Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on EGFR kinase activity.

Objective: To quantify the inhibition of EGFR kinase activity by this compound.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Synthetic peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader (luminescence)

Procedure:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing EGFR kinase, kinase buffer, and the peptide substrate.

-

Inhibitor Addition: Add various concentrations of this compound to the wells. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (DMSO).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

-

Luminescence Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Topoisomerase II Decatenation Assay

This protocol outlines a standard method to evaluate the inhibitory activity of this compound against topoisomerase II.

Objective: To determine if this compound inhibits the decatenation activity of topoisomerase II.

Materials:

-

Human topoisomerase II

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Kinetoplast DNA (kDNA)

-

This compound

-

Loading dye

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, kDNA, and various concentrations of this compound. Include a positive control (e.g., etoposide) and a negative control (DMSO).

-

Enzyme Addition: Add topoisomerase II to the reaction mixtures to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel as relaxed circles.

-

Data Analysis: Assess the inhibitory activity of this compound by observing the reduction in the amount of decatenated DNA compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound, inhibiting EGFR signaling and Topoisomerase II activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oamjms.eu [oamjms.eu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Blueprint of Pericosine A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Pericosine A, a cytotoxic marine-derived natural product. The document details the key spectroscopic data and experimental protocols essential for its identification, characterization, and further development in medicinal chemistry.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Structure of this compound

Structure of this compound.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~165.0 |

| 2 | ~6.8-7.0 (d) | ~130.0 |

| 3 | ~4.3-4.5 (m) | ~68.0 |

| 4 | ~4.0-4.2 (m) | ~72.0 |

| 5 | ~3.8-4.0 (m) | ~73.0 |

| 6 | ~5.0-5.2 (d) | ~58.0 |

| COOCH₃ | ~3.7-3.8 (s) | ~52.5 |

| COOCH₃ | - | ~170.0 |

Note: The chemical shifts are approximate and based on analogs and general spectroscopic principles. The exact values can vary depending on the solvent and experimental conditions.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy.

| Ion | Calculated m/z | Observed m/z | Technique |

| [M+H]⁺ | C₈H₁₂ClO₅ | Data not available in searched literature | HR-FAB-MS or HR-EIMS |

| [M+Na]⁺ | C₈H₁₁ClNaO₅ | Data not available in searched literature | HR-FAB-MS or HR-EIMS |

Note: The structure elucidation of this compound has been reported using High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS).[1]

Table 3: UV-Vis and Circular Dichroism (CD) Spectroscopic Data for this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. Circular Dichroism (CD) spectroscopy is essential for studying the stereochemistry of chiral molecules.

| Technique | λmax (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Solvent |

| UV-Vis | Data not available in searched literature | - | Methanol or similar polar solvent |

| CD | Data not available in searched literature | Data not available in searched literature | Methanol or similar polar solvent |

Note: The absolute stereostructure of this compound was established using methods including circular dichroism (CD) spectroscopy.[1]

Experimental Protocols

Detailed experimental protocols are critical for the reproducibility of spectroscopic analysis. The following sections outline the general methodologies used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

¹H NMR Spectroscopy: Standard proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the hydrogen atoms.

¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of all carbon atoms in the molecule.

2D NMR Spectroscopy: A suite of 2D NMR experiments is employed for the complete structural assignment of this compound, including:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.

Ionization: High-resolution mass spectra of this compound have been obtained using "soft" ionization techniques such as Fast Atom Bombardment (FAB) or Electron Ionization (EI) to minimize fragmentation and observe the molecular ion.

Mass Analysis: A high-resolution mass analyzer (e.g., a time-of-flight or magnetic sector instrument) is used to determine the accurate mass of the molecular ion, allowing for the determination of its elemental composition.

UV-Visible and Circular Dichroism Spectroscopy

Sample Preparation: A solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, at a known concentration.

Instrumentation: A UV-Vis spectrophotometer and a circular dichroism spectropolarimeter are used for the respective analyses.

UV-Vis Spectroscopy: The absorbance of the solution is measured over a range of ultraviolet and visible wavelengths (typically 200-800 nm) to identify the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.

Circular Dichroism (CD) Spectroscopy: The differential absorption of left and right circularly polarized light is measured as a function of wavelength. The resulting CD spectrum provides information about the molecule's three-dimensional structure and is particularly useful for determining the absolute configuration of chiral centers.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires the integration of data from various advanced analytical techniques. This guide provides a foundational understanding of the key spectroscopic data and experimental workflows necessary for the characterization of this important natural product. For researchers and professionals in drug development, a thorough understanding of these spectroscopic methods is paramount for quality control, analog synthesis, and further investigation into the biological activity of this compound.

References

Pericosine A: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a unique carbasugar metabolite, was first isolated from the marine-derived fungus Periconia byssoides.[1][2] Its novel structure, a hybrid of shikimate and polyketide frameworks, has garnered significant interest in the scientific community.[3] This technical guide provides an in-depth review of the known biological activities of this compound, with a focus on its potential as a therapeutic agent. We consolidate quantitative data from various studies, detail relevant experimental methodologies, and visualize key mechanisms and workflows to offer a comprehensive resource for researchers in oncology, enzymology, and natural product chemistry.

Antitumor and Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines in vitro and has shown tumor-inhibitory activity in vivo.[1][2][4]

In Vitro Cytotoxicity

This compound exhibits potent growth inhibition against various tumor cell lines, most notably murine P-388 lymphocytic leukemia cells.[1][5][6] Studies have also shown selective and potent cytotoxicity against human cancer cell lines, including breast (HBC-5) and glioblastoma (SNB-75).[1] The cytotoxic activity is often compared with its related compounds and synthetic derivatives.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | P-388 Murine Leukemia | ED₅₀ | 0.1 µg/mL | [1] |

| Pericosine B | P-388 Murine Leukemia | ED₅₀ | 4.0 µg/mL | [1] |

| This compound | HBC-5 (Breast Cancer) | Not Specified | Potent Activity | [1] |

| This compound | SNB-75 (Glioblastoma) | Not Specified | Potent Activity | [1] |

| (+)-Pericosine A | P-388, L1210, HL-60 | Not Specified | Moderate Cytotoxicity | [7] |

| (-)-Pericosine A | P-388, L1210, HL-60 | Not Specified | Moderate Cytotoxicity | [7] |

| 6-Bromo-pericosine A | P-388, L1210, HL-60 | Not Specified | Moderate Activity | [8][9] |

| 6-Iodo-pericosine A | P-388, L1210, HL-60 | Not Specified | Moderate Activity | [8][9] |

| 6-Fluoro-pericosine A | P-388, L1210, HL-60 | Not Specified | Less Active |[8][9] |

Note: No significant difference in potency was observed between the enantiomers of this compound or its halogenated derivatives in antitumor assays.[7][8] The presence of a halogen at the C-6 position appears important for antitumor activity.[8]

In Vivo Antitumor Efficacy

The promising in vitro results led to in vivo testing. This compound has demonstrated significant tumor-inhibitory activity in murine models.

Table 2: In Vivo Antitumor Activity of this compound

| Animal Model | Cancer Model | Administration | Dosage | Outcome | Reference |

|---|

| Mice | P-388 Leukemia | Intraperitoneal (i.p.) | 25 mg/kg | Increased survival days |[1] |

Mechanism of Action

Mechanistic studies have identified multiple potential targets for this compound, suggesting a multi-faceted approach to its anticancer effects, primarily through the inhibition of key enzymes involved in cell proliferation and DNA maintenance.[2][3]

Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a protein kinase that plays a crucial role in promoting cell proliferation and survival; its overactivity is a hallmark of many cancers.[1] this compound has been shown to inhibit EGFR, which could be a plausible mechanism for its antitumor effects.[1][2]

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Compound | Activity Metric | Value | Reference |

|---|---|---|---|---|

| EGFR Protein Kinase | This compound | % Inhibition | 40-70% at 100 µg/mL | [1] |

| Topoisomerase II | This compound | IC₅₀ | 100-300 µM | [1] |

| α-Glucosidase | (-)-Pericosine A | IC₅₀ | 2.25 mM | [8] |

| α-Glucosidase | (+)-Pericosine A | Not Specified | Inactive |[8] |

Caption: Proposed mechanism of this compound via inhibition of the EGFR signaling pathway.

Inhibition of Topoisomerase II

This compound also inhibits human topoisomerase II, an essential enzyme for managing DNA topology during replication.[1][3] However, it appears to do so at very high concentrations, making it less likely that this is the primary mechanism responsible for its potent in vivo and in vitro antitumor effects compared to EGFR inhibition.[1]

Other Biological Activities

Beyond its anticancer potential, this compound and its derivatives have been explored for other bioactivities.

Glycosidase Inhibition

Certain enantiomers of this compound and its halogenated analogs have shown inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8] This suggests a potential, albeit moderate, application in managing conditions like diabetes. Notably, the (-)-enantiomer of this compound was moderately active while the (+)-enantiomer was inactive.[8]

Odor Neutralization

In a novel application, this compound has been identified as a potent and safe agent for neutralizing malodorous organosulfur compounds, such as those found in skunk spray.[10] It reacts with thiols and thioacetates via an SN2'-type mechanism to form stable, odorless thioethers.[10] This electrophilic reactivity highlights a unique chemical defense property.[10]

Caption: Reaction mechanism of this compound with volatile sulfur compounds.

Experimental Protocols

The evaluation of this compound's biological activity relies on established biochemical and cell-based assays. The following are generalized protocols representative of the methodologies cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., P-388, HL-60) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and cultured for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound or its analogs dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium. Control wells receive solvent only.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Pericosines, antitumour metabolites from the sea hare-derived fungus Periconia byssoides. Structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 6-Halo-Substituted this compound and an Evaluation of Their Antitumor and Antiglycosidase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Pericosine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Pericosine A, a marine-derived natural product. This compound has demonstrated notable antitumor properties, and this document consolidates available data on its cytotoxic activity, details relevant experimental methodologies, and illustrates its mechanisms of action through signaling pathway diagrams.

Quantitative Cytotoxicity Data

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes the available quantitative data, providing a comparative view of its potency.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| P388 | Murine Lymphocytic Leukemia | ED50 | 0.1 µg/mL | [1] |

| HBC-5 | Human Breast Cancer | log GI50 | -5.2 | [1] |

| SNB-78 | Human Glioblastoma | - | Selective Growth Inhibition | [1] |

Note: ED50 (Effective Dose 50) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. A log GI50 of -5.2 corresponds to a GI50 value in the micromolar range, indicating significant potency.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

2.1.1. Materials:

-

Cancer cell line of interest (e.g., HBC-5, SNB-78)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

2.1.2. Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the GI50 or IC50 value.

EGFR Tyrosine Kinase Activity Assay

This assay determines the inhibitory effect of this compound on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

2.2.1. Materials:

-

Recombinant human EGFR

-

Kinase assay buffer

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

2.2.2. Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the poly(Glu, Tyr) substrate, and the desired concentrations of this compound.

-

Enzyme Addition: Add the recombinant EGFR to each well to initiate the kinase reaction.

-

ATP Addition: Add ATP to each well to start the phosphorylation of the substrate.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition by this compound.

-

Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of this compound and determine the IC50 value.

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation activity of Topoisomerase II.

2.3.1. Materials:

-

Human Topoisomerase II alpha

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Assay buffer

-

ATP

-

This compound

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

2.3.2. Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Add human Topoisomerase II alpha to each tube to start the decatenation reaction.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.

-

Analysis: The inhibition of Topoisomerase II activity is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining at the origin of the gel.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to the cytotoxic screening of this compound.

Caption: Experimental workflow for in vitro cytotoxicity screening using the MTT assay.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Caption: Mechanism of Topoisomerase II inhibition by this compound.

References

An In-depth Technical Guide to the Shikimate-Polyketide Framework of Pericosine A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pericosine A, a marine-derived natural product isolated from the fungus Periconia byssoides, has garnered significant attention for its potent antitumor properties. Structurally, it is a unique C7 cyclohexenoid metabolite belonging to the carbasugar family. Its biosynthesis is of particular interest as it originates from a rare hybrid shikimate-polyketide framework, combining precursors from two major metabolic pathways to create a highly functionalized carbocyclic core.[1][2] This guide provides a comprehensive overview of this framework, detailing the proposed biosynthetic origins, physicochemical properties, biological activities, and the experimental methodologies used for its study.

Physicochemical and Structural Data of this compound

This compound is a functionalized cyclohexene ring system. Its chemical identity and properties are summarized below.

| Property | Data | Reference(s) |

| IUPAC Name | methyl (3R,4S,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate | [3] |

| Molecular Formula | C₈H₁₁ClO₅ | [3][4] |

| Molecular Weight | 222.62 g/mol | [3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Dichloromethane | [4] |

| Natural Source | Fungus Periconia byssoides (from sea hare Aplysia kurodai) | [1][5][6] |

| Compound Class | Carbasugar, Shikimate-Polyketide Hybrid | [1][5][7] |

| Natural Composition | Exists as an enantiomeric mixture in nature | [2][6][8] |

The Hybrid Shikimate-Polyketide Biosynthetic Framework

While the precise biosynthetic pathway of this compound has not been fully elucidated with isotopic labeling studies, its structure strongly suggests a hybrid origin. The pathway proposed below is based on established precursors from the shikimate and polyketide pathways and plausible enzymatic transformations.

The Shikimate Pathway Contribution

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids in fungi, plants, and bacteria.[9][10] It begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), both derived from central carbohydrate metabolism.[5] A series of seven enzymatic steps converts these precursors into chorismate, a key branch-point intermediate.[5] For this compound, it is hypothesized that an intermediate from this pathway, such as shikimic acid or a closely related derivative, serves as the foundational scaffold for the C7 ring.

The Polyketide Pathway Contribution

Polyketide synthases (PKSs) construct diverse carbon chains through the iterative condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA. For the C8 framework of this compound, it is proposed that a minimal polyketide extension, likely involving a single acetate or malonate unit, is attached to the shikimate-derived core. This would account for the carboxylate group and the additional carbon atom in the final structure.

Proposed Biosynthetic Pathway

The following diagram illustrates a hypothetical pathway for the biosynthesis of this compound, integrating inputs from both the shikimate and polyketide pathways.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic and antitumor activities across a range of cancer cell lines.[1][11] Its potential as a therapeutic agent stems from its ability to modulate critical cellular pathways involved in proliferation and DNA maintenance.

In Vitro Cytotoxicity

This compound has demonstrated potent growth inhibition against various human and murine cancer cell lines.

| Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference(s) |

| P388 | Murine Lymphocytic Leukemia | IC₅₀ | 5.00 | [12] |

| L1210 | Murine Lymphocytic Leukemia | IC₅₀ | 6.12 | [12] |

| HL-60 | Human Promyelocytic Leukemia | IC₅₀ | 2.03 | [12] |

| Various Cancer Lines* | Breast, Colon, Lung, etc. | GI₅₀ | 0.05 - 24.55 | [4] |

Includes breast, colon, lung, ovary, stomach, and prostate cancer cell lines.

Mechanism of Action: Dual Enzyme Inhibition

Mechanistic studies have revealed that this compound acts as a dual inhibitor of two key enzymes in cancer progression:

-

Epidermal Growth Factor Receptor (EGFR): this compound inhibits the tyrosine kinase activity of EGFR, a receptor that, when overactivated, drives cell proliferation and survival.[1][6] Inhibition was reported to be between 40-70% at a concentration of 100 µg/ml.[4]

-

Topoisomerase II: This enzyme is crucial for managing DNA topology during replication. Its inhibition by this compound leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1][6][11]

The dual inhibition of these distinct and critical pathways highlights the multi-target potential of this compound as an anticancer scaffold.

Experimental Protocols

The study of this compound involves standard and specialized techniques in natural product chemistry and cancer biology.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from its fungal source.

Workflow Diagram:

Methodology:

-

Fungal Cultivation: Periconia byssoides is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static or shaking conditions for several weeks to allow for metabolite production.

-

Extraction: The culture broth is separated from the mycelia. Both are typically extracted with an organic solvent like ethyl acetate or methanol to partition the secondary metabolites.

-

Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography (e.g., silica gel) using a solvent gradient (e.g., hexane to ethyl acetate to methanol) to separate compounds based on polarity. Fractions are collected and tested for bioactivity.

-

Purification: Bioactive fractions are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) column with a methanol/water or acetonitrile/water mobile phase, to yield pure this compound.

-

Structure Verification: The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

In Vitro Cytotoxicity Assay

A common method to determine the cytotoxic effects of this compound on cancer cells is the MTT or SRB assay.[1][13]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48-72 hours). Control wells receive vehicle only.[1]

-

Cell Viability Measurement:

-

For MTT Assay: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The crystals are then dissolved in a solubilization solution.

-

For SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with Sulforhodamine B dye, which binds to cellular proteins.

-

-

Data Acquisition: The absorbance (for MTT) or optical density (for SRB) of each well is measured using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Conclusion and Future Directions

This compound stands out as a promising anticancer lead compound due to its unique hybrid biosynthetic origin and its multi-target mechanism of action. The shikimate-polyketide framework provides a novel scaffold for chemical modification and the development of synthetic analogs with potentially improved potency and selectivity.[12] Future research should focus on the complete elucidation of its biosynthetic gene cluster and the enzymes involved. Isotopic labeling studies are essential to confirm the proposed pathway and understand the intricate enzymatic steps that assemble this potent molecule.[14][15] Such knowledge will not only be of fundamental biochemical interest but will also pave the way for biosynthetic engineering approaches to produce novel this compound derivatives for drug development.